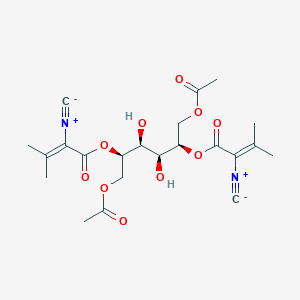
Maculansin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Di-O-acetyl-2,5-bis-O-(2-isocyano-3-methyl-2-butenoyl)-D-mannitol is an organooxygen compound. It derives from a tetracarboxylic acid.
Maculansin A is a natural product found in Leptosphaeria maculans with data available.
Análisis De Reacciones Químicas
Table 1: Key structural attributes
| Property | Description |
|---|---|
| Molecular formula | C₁₃H₁₉NO₆ |
| Functional groups | Hydroxyl, isocyano, α,β-unsaturated ketone |
| Chromophore | 2-isocyano-3-methyl-2-butenoyl |
| Solubility | Polar organic solvents (e.g., methanol, dimethyl sulfoxide) |
Chemical Degradation Pathways
Maculansin A undergoes degradation under specific conditions, as inferred from isolation protocols and stability studies :
(a) Acid/Base Hydrolysis
-
The isocyano group (-NC) is highly reactive, prone to hydrolysis in aqueous media:
R NC+H2O→R NH2+CO2This reaction likely contributes to its instability in acidic or alkaline environments.
(b) Photodegradation
-
Exposure to UV light induces decomposition, potentially via radical intermediates.
Synthetic and Analytical Challenges
-
Synthesis : No full synthetic route has been reported. The isocyano-enone moiety presents challenges in regioselective assembly.
-
Characterization : Structural elucidation relied on:
Biological Reactivity
This compound exhibits selective phytotoxicity, with higher activity in resistant plants (e.g., Brassica juncea) than susceptible hosts . Key interactions include:
Table 2: Observed biological effects
| Effect | Mechanism (Inferred) |
|---|---|
| Root growth inhibition | Disruption of mitochondrial electron transport |
| No phytoalexin induction | Bypasses plant defense signaling pathways |
Comparative Reactivity of Related Compounds
The study also isolated 2,4-dihydroxy-3,6-dimethylbenzaldehyde , a structurally simpler phytotoxin. Unlike this compound, this compound lacks the isocyano group but shows broad-spectrum root inhibition, suggesting divergent reactivity .
Unresolved Questions
-
Role of the isocyano group in target specificity.
-
Enzymatic modifications in planta that alter toxicity.
-
Stability under field conditions (humidity, temperature).
Propiedades
Fórmula molecular |
C22H28N2O10 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-1,6-diacetyloxy-3,4-dihydroxy-5-(2-isocyano-3-methylbut-2-enoyl)oxyhexan-2-yl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C22H28N2O10/c1-11(2)17(23-7)21(29)33-15(9-31-13(5)25)19(27)20(28)16(10-32-14(6)26)34-22(30)18(24-8)12(3)4/h15-16,19-20,27-28H,9-10H2,1-6H3/t15-,16-,19-,20-/m1/s1 |
Clave InChI |
XQBSOXRYXYNGRH-XNFNUYLZSA-N |
SMILES isomérico |
CC(=C(C(=O)O[C@H](COC(=O)C)[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
SMILES canónico |
CC(=C(C(=O)OC(COC(=O)C)C(C(C(COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Sinónimos |
maculansin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















